molecular formula C14H22O4 B3243601 Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate CAS No. 15839-52-8

Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate

Cat. No.: B3243601
CAS No.: 15839-52-8
M. Wt: 254.32 g/mol
InChI Key: JDVADZWHSSAAKA-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate is an organic compound with a complex structure that includes a cyclohexyl ring, a tert-butyl group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexanone derivative with tert-butyl bromide, followed by esterification with ethyl oxalyl chloride. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the alkylation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxocyclohexylacetate: Lacks the tert-butyl group, making it less sterically hindered.

    Methyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate: Similar structure but with a methyl ester instead of an ethyl ester.

    Cyclohexyl 2-oxoacetate: Simplified structure without the tert-butyl group and cyclohexyl ring.

Uniqueness

This compound is unique due to the presence of both the tert-butyl group and the ester functionalities, which provide a combination of steric hindrance and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

ethyl 2-(5-tert-butyl-2-oxocyclohexyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-5-18-13(17)12(16)10-8-9(14(2,3)4)6-7-11(10)15/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVADZWHSSAAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CC(CCC1=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate
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Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate
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Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate
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Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate
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Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate
Reactant of Route 6
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Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate

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